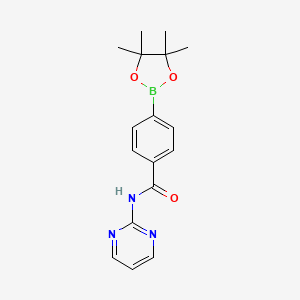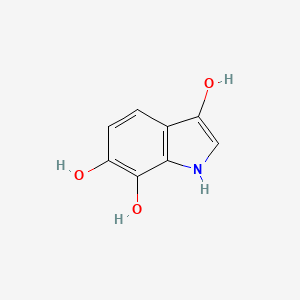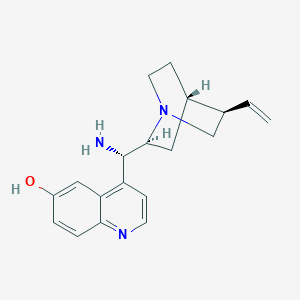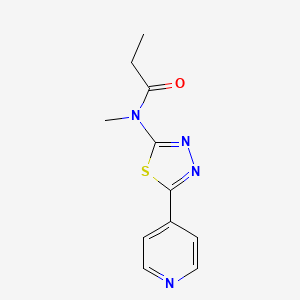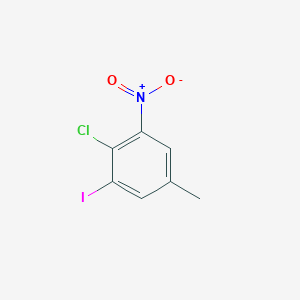
2-Chloro-1-iodo-5-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-iodo-5-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C₇H₅ClINO₂. It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, methyl, and nitro groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-iodo-5-methyl-3-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 2-methyl-3-nitroaniline, followed by diazotization and subsequent halogenation. For example, sodium nitrite (NaNO₂) and potassium iodide (KI) can be used to introduce the iodine atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-iodo-5-methyl-3-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 2-Chloro-1-iodo-5-methyl-3-aminobenzene.
Oxidation: 2-Chloro-1-iodo-5-carboxy-3-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-iodo-5-methyl-3-nitrobenzene is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-iodo-5-methyl-3-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amine, altering the electronic properties of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-iodo-4-methyl-3-nitrobenzene
- 2-Chloro-1-iodo-5-methyl-4-nitrobenzene
- 2-Chloro-1-iodo-5-methyl-2-nitrobenzene
Uniqueness
2-Chloro-1-iodo-5-methyl-3-nitrobenzene is unique due to the specific positions of its substituents on the benzene ring, which influence its reactivity and the types of reactions it can undergo. The presence of both chlorine and iodine atoms provides opportunities for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H5ClINO2 |
|---|---|
Molekulargewicht |
297.48 g/mol |
IUPAC-Name |
2-chloro-1-iodo-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClINO2/c1-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
JIQINSKEMQAILN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


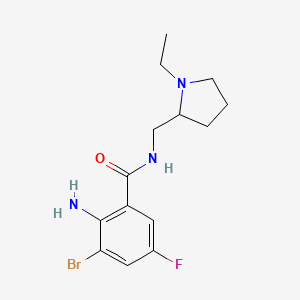
![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13097845.png)
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
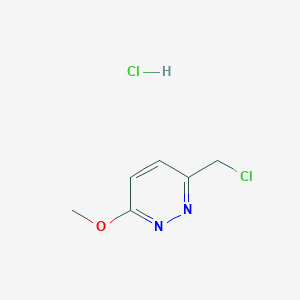
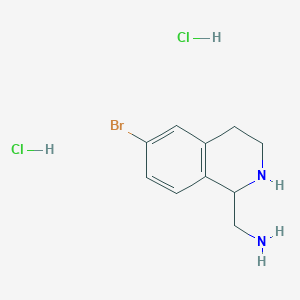
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)

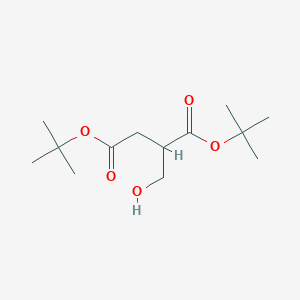
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
